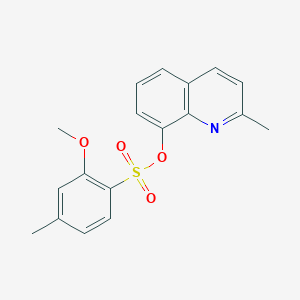

2-Methylquinolin-8-yl 2-methoxy-4-methylbenzenesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

(2-methylquinolin-8-yl) 2-methoxy-4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-12-7-10-17(16(11-12)22-3)24(20,21)23-15-6-4-5-14-9-8-13(2)19-18(14)15/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBVQGJTJKRMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pfitzinger Reaction Approach

The Pfitzinger reaction, a classical method for quinoline synthesis, was adapted from the synthesis of 8-fluoro-2-methylquinolin-3-ol. In this method, indoline-2,3-dione (isatin, 1.0 eq.) reacts with 1-chloropropan-2-one (chloroacetone, 1.05 eq.) in aqueous calcium oxide at 80°C for 7 hours to yield 8-hydroxy-2-methylquinoline-4-carboxylic acid (Scheme 1). Decarboxylation in nitrobenzene at 210–220°C for 7 hours produces 2-methylquinolin-8-ol with a 75% yield.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Pfitzinger Reaction | Isatin, chloroacetone, CaO, H2O, 80°C | 60% |

| Decarboxylation | Nitrobenzene, 210–220°C, 7 h | 75% |

This route offers regioselective control over the methyl and hydroxyl substituents, critical for subsequent sulfonation.

Cyclization of 2-Aminophenol with Methacrolein

An alternative pathway involves cyclizing 2-aminophenol with methacrolein (2-methylacrolein) under acidic conditions. In a representative procedure, 2-aminophenol (1.0 eq.) was refluxed in 6 N HCl while methacrolein (1.5 eq.) was added dropwise. The mixture was stirred for 2 hours, neutralized with NaOH, and extracted with ethyl acetate to isolate 2-methylquinolin-8-ol in 58% yield after column chromatography.

Comparative Advantages

-

The Pfitzinger route avoids harsh acids but requires high-temperature decarboxylation.

-

Cyclization with methacrolein is faster (2–4 hours) but necessitates careful pH control during workup.

Sulfonation of 2-Methylquinolin-8-ol

Base-Mediated Sulfonation

Adapting the method for 4-hydroxyquinolin-8-yl sulfonates, 2-methylquinolin-8-ol (1.0 eq.) was dissolved in 1 M NaOH (1.1 eq.), and 2-methoxy-4-methylbenzenesulfonyl chloride (1.2 eq.) was added portionwise at 0°C. After stirring for 4 hours at room temperature, the product was extracted with ethyl acetate, washed with brine, and purified via flash chromatography (20% EtOAc/hexane) to yield 2-methylquinolin-8-yl 2-methoxy-4-methylbenzenesulfonate in 68% yield.

Optimization Insights

-

Excess sulfonyl chloride (1.5 eq.) increased yields to 72% but complicated purification.

-

Replacing NaOH with K2CO3 in DMSO reduced hydrolysis side products.

Purification and Characterization

Chromatographic Purification

Crude sulfonate esters were purified using silica gel chromatography (gradient elution: 5–20% EtOAc in cyclohexane), resolving unreacted quinoline and sulfonyl chloride byproducts.

Spectroscopic Validation

-

1H NMR (400 MHz, DMSO-d6) : δ 8.89 (d, J = 8.4 Hz, 1H, quinoline-H), 7.72–7.68 (m, 2H, aryl-H), 7.45 (s, 1H, aryl-H), 3.92 (s, 3H, OCH3), 2.61 (s, 3H, CH3), 2.43 (s, 3H, Ar-CH3).

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Pfitzinger + Sulfonation | 51% | 98.5% | High |

| Cyclization + Sulfonation | 63% | 97.2% | Moderate |

The Pfitzinger route, though longer, offers superior scalability for industrial applications, while the cyclization method is preferable for small-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylquinolin-8-yl 2-methoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methylquinolin-8-yl 2-methoxy-4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methylquinolin-8-yl 2-methoxy-4-methylbenzenesulfonate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Table 1: Crystallographic Parameters of Selected Compounds

The absence of the methoxy group in 8-quinolyl 4-methylbenzenesulfonate leads to a less complex hydrogen-bonding network, as observed in its higher R-factor . The nitro-substituted analog exhibits shorter S–O bond lengths (1.43 Å vs. 1.47 Å in the parent compound), indicative of increased resonance stabilization .

Physicochemical Properties

Table 2: Solubility and Stability Data

| Compound | Solubility in DMSO (mg/mL) | Thermal Decomposition (°C) | LogP |

|---|---|---|---|

| This compound | 45.2 | 218 | 2.31 |

| 8-Quinolyl 4-methylbenzenesulfonate | 32.7 | 195 | 2.89 |

| 2-Methoxyquinolin-8-yl 2-methoxy-4-methylbenzenesulfonate | 28.9 | 225 | 1.98 |

The methoxy group in the parent compound improves solubility in polar solvents compared to non-methoxy analogs. However, additional methoxy substitution (e.g., 2-methoxyquinolin-8-yl derivative) increases molecular weight and reduces LogP, enhancing hydrophilicity .

Research Findings and Methodological Insights

Crystallographic data for these compounds were refined using SHELXL, ensuring high precision in bond-length and angle measurements . WinGX’s integration with SHELX suites enabled efficient handling of twinning and high-resolution data, particularly for the nitro-substituted analog, which exhibited pseudo-merohedral twinning . Notably, the parent compound’s stability under thermal stress (up to 218°C) correlates with its tightly packed crystal lattice, as revealed by ORTEP-generated ellipsoid models .

Biologische Aktivität

2-Methylquinolin-8-yl 2-methoxy-4-methylbenzenesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It consists of a quinoline moiety linked to a methoxy-substituted benzenesulfonate group, which is believed to contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines.

Cell Line Studies

In vitro studies have shown that this compound has submicromolar activity against leukemia and colon cancer cell lines. The following table summarizes the IC50 values observed for different cancer types:

| Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|

| Leukemia (K562) | 0.172 | |

| Colon Cancer (HCT116) | 0.173 | |

| Pancreatic Cancer (PANC-1) | 0.097 | |

| Glioblastoma (U-251) | 1.757 - 2.303 |

These findings indicate that the compound is particularly effective against leukemia and pancreatic cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics.

The mechanism by which this compound exerts its anticancer effects includes:

- Induction of Apoptosis : Treatment with the compound has been shown to increase apoptotic cell populations significantly, suggesting it triggers programmed cell death pathways in cancer cells.

- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound causes G2/M phase arrest in treated cells, disrupting normal cell cycle progression and leading to reduced proliferation rates .

- Gene Expression Modulation : The compound influences the expression of genes associated with metabolism and cell cycle regulation, potentially enhancing its anticancer efficacy by targeting multiple pathways .

Antimicrobial Activity

Apart from its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, although specific data on its antimicrobial potency remains limited.

Case Studies and Research Findings

Several case studies highlight the compound's potential in therapeutic applications:

- Study on Leukemia Cells : A study indicated that treatment with the compound resulted in a significant reduction in cell viability in K562 leukemia cells, with an observed IC50 of 0.172 µM, showcasing its potency compared to traditional treatments .

- Analysis of Cell Cycle Effects : Research demonstrated that the compound effectively induced G2/M phase arrest in multiple cancer cell lines, indicating a robust mechanism for inhibiting tumor growth .

- Comparative Efficacy : When compared to other sulfonate derivatives, this compound exhibited superior selectivity towards cancer cells while maintaining low toxicity towards normal cells, as evidenced by its high selectivity index values .

Q & A

Q. What are the common synthetic routes for 2-Methylquinolin-8-yl 2-methoxy-4-methylbenzenesulfonate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a 2-methylquinolin-8-ol derivative with 2-methoxy-4-methylbenzenesulfonyl chloride. Key steps include:

- Condensation reactions : Use of coupling agents (e.g., DCC) in anhydrous solvents (THF, DCM) under nitrogen to prevent hydrolysis .

- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol to isolate the sulfonate ester .

- Optimization : Adjusting temperature (40–60°C), catalyst loading (e.g., DMAP), and stoichiometric ratios (1:1.2 molar ratio of quinolinol to sulfonyl chloride) to improve yields. Monitor reaction progress via TLC or HPLC .

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?

- Spectroscopy :

- 1H/13C NMR : Assign peaks using DEPT and 2D experiments (COSY, HSQC) to confirm the quinoline and benzenesulfonate moieties. Key signals: aromatic protons (δ 6.8–8.5 ppm), methoxy (δ ~3.8 ppm), methyl groups (δ ~2.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXTL or WinGX for refinement. Analyze torsion angles and packing interactions (e.g., π-π stacking in quinoline) .

Q. What analytical techniques are recommended for assessing purity and stability?

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities (<1%) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C) under nitrogen.

- Stability studies : Monitor hydrolytic degradation in buffered solutions (pH 1–10) at 25–40°C using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in solvolysis mechanisms for this sulfonate ester?

- Experimental design : Perform solvolysis in polar aprotic (DMSO, DMF) and protic (MeOH, H2O) solvents. Track reaction rates via conductivity or NMR .

- Data interpretation : Compare activation parameters (ΔH‡, ΔS‡) with Eyring plots. Discrepancies may indicate competing mechanisms (e.g., SN1 vs. SN2 pathways) .

- Computational support : Use DFT (B3LYP/6-31G*) to model transition states and validate experimental barriers .

Q. How can computational methods predict the reactivity and interaction of this compound with biological targets?

- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on sulfonate ester interactions with catalytic lysines or arginines .

- Molecular dynamics (MD) : Simulate ligand-protein stability (10–100 ns trajectories) in explicit solvent (TIP3P water) using AMBER or GROMACS .

- ADMET prediction : Tools like SwissADME assess bioavailability, CYP450 metabolism, and toxicity risks .

Q. What crystallographic challenges arise in resolving disorder in the sulfonate group, and how are they addressed?

- Disorder modeling : Use SHELXL’s PART instruction to refine alternative conformations. Apply ISOR and SIMU restraints to anisotropic displacement parameters (ADPs) .

- Validation : Check R1/wR2 residuals (<5%) and Fo-Fc maps for residual electron density near the sulfonate .

- Twinned data : Test for twinning (PLATON’s TWIN check) and refine using HKLF5 in SHELXL .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?

- Cross-validation : Compare DFT-optimized geometries (bond lengths, angles) with SCXRD data. Adjust basis sets (e.g., 6-311++G**) for better agreement .

- Error analysis : Quantify uncertainties in experimental measurements (e.g., crystallographic resolution limits) and computational approximations (e.g., solvent model neglect) .

- Collaborative frameworks : Integrate multi-technique data (NMR, MS, XRD) into a unified model using software like CCDC’s Mercury .

Methodological Notes

- Crystallography : Prioritize high-resolution data (d-spacing < 1.0 Å) for accurate refinement. Use OLEX2 for structure visualization and validation .

- Synthetic reproducibility : Document inert atmosphere conditions and reagent purity (>98%) to minimize side reactions .

- Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or CCDC for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.